molecular formula C6H3BrFNO2 B069296 4-Bromo-3-fluoronitrobenzene CAS No. 185331-69-5

4-Bromo-3-fluoronitrobenzene

Cat. No.: B069296
CAS No.: 185331-69-5
M. Wt: 220 g/mol
InChI Key: AZYQMHQOHNGPRR-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is a pale yellow solid that is used as an intermediate in various chemical syntheses. The compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a versatile building block in organic chemistry .

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 1-bromo-2-fluorobenzene, followed by purification steps to isolate the desired product . Industrial production methods often utilize cost-effective raw materials and optimized reaction conditions to achieve high yields and purity. For example, a patented method involves the acetylation of o-bromoaniline, followed by nitration, hydrolysis, and diazotization reactions to produce 1-Bromo-2-fluoro-4-nitrobenzene .

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of 1-Bromo-2-fluoro-4-nitrobenzene lies in its specific substitution pattern, which makes it suitable for targeted chemical syntheses and applications in various fields.

Properties

IUPAC Name

1-bromo-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYQMHQOHNGPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373682
Record name 1-Bromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185331-69-5
Record name 1-Bromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-fluoro-4-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-fluoronitrobenzene
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